molecular formula C13H15N3O2 B11704636 3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide CAS No. 32477-61-5

3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide

Cat. No.: B11704636
CAS No.: 32477-61-5
M. Wt: 245.28 g/mol
InChI Key: VEGYXMJZJZDVSD-UHFFFAOYSA-N
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Description

3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide typically involves the condensation of 3-methylbutanohydrazide with an indole-2,3-dione derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-Methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide is unique due to its specific substitution pattern and the presence of both indole and hydrazide functionalities

Properties

CAS No.

32477-61-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methylbutanamide

InChI

InChI=1S/C13H15N3O2/c1-8(2)7-11(17)15-16-12-9-5-3-4-6-10(9)14-13(12)18/h3-6,8,14,18H,7H2,1-2H3

InChI Key

VEGYXMJZJZDVSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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